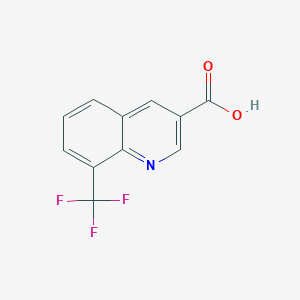

8-(Trifluoromethyl)quinoline-3-carboxylic acid

Overview

Description

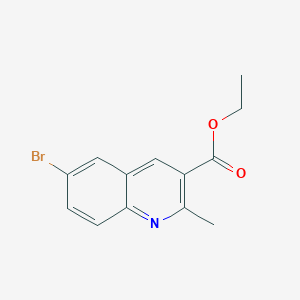

8-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis

The compound has been studied for its corrosion inhibition properties. It has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbs over the metal surface and follows the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis

The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Synthesis and Antimicrobial Activity

- 8-(Trifluoromethyl)quinoline derivatives have been synthesized for potential use as antimicrobial agents. For instance, various novel pyrazolo[3,4-d]pyrimidine derivatives have been developed, demonstrating antibacterial and antifungal activities (Holla et al., 2006).

- The synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, including 7-trifluoromethyl substituted quinolone derivatives, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Chemical Synthesis and Functionalization

- Research has explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, providing routes for regioselective preparation of trifluoromethyl-substituted quinolinecarboxylic acids (Schlosser & Marull, 2003).

Chemosensors and Detection

- Quinoline derivatives, like 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid, have been used in the synthesis of nanocomposites for detecting metal ions, like Cu2+, in water. This highlights their application in environmental monitoring and safety (Li et al., 2016).

Chelating Agents for Metal Ion Extraction

- Quinoline-2-carboxylic acids with different substituents, including trifluoromethyl groups, have been used to create chelating ion exchangers. These compounds exhibit high selectivity and efficiency in extracting metal ions, particularly in applications like cadmium removal (Moberg et al., 1990).

Liquid Crystal Displays

- Synthesized quinoline derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been explored for potential use in liquid crystal displays due to their favorable orientation parameters (Bojinov & Grabchev, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Mode of Action

It’s worth noting that quinoline derivatives have been widely studied for their diverse biological activities, including antibacterial , antifungal, and anti-inflammatory effects. The trifluoromethyl group is known to enhance cell penetration ability .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) value is 1.58, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.

Result of Action

Quinoline derivatives are known for their potential therapeutic effects, including antibacterial and anti-inflammatory activities.

Biochemical Analysis

Biochemical Properties

8-(Trifluoromethyl)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in certain cell types . These effects can lead to changes in cell viability and function, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that it has a favorable binding mode in the active site of various enzymes, leading to their inhibition . This inhibition can alter metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that it can reduce cell viability at higher concentrations, indicating potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of enzymes involved in glucose metabolism and lipid peroxidation . These interactions can influence metabolic flux and metabolite levels, highlighting its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it can permeate the blood-brain barrier and is not a substrate for P-glycoprotein . This suggests that it can reach target tissues and exert its effects at specific sites within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGJRDPCPWCNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562886 | |

| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31588-79-1 | |

| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)